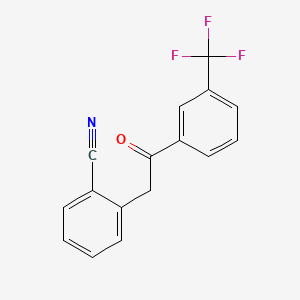

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl group attached to a cyanide), and a trifluoromethylacetophenone group (a ketone with a trifluoromethyl group attached) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via selective amidation of related acetates .Scientific Research Applications

Photochemical Properties

Photochemical Reaction Mechanisms

The photochemical properties and reaction mechanisms of compounds similar to 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone have been a subject of study. Research on similar adamantylacetophenones shows that they possess interesting photochemical behaviors due to their structure, which may have implications for understanding the photochemistry of this compound (Fu, Scheffer, Trotter, & Yang, 1998).

Optoelectronic Properties

The electron-withdrawing substituent position, such as the cyano group in this compound, can significantly impact the optoelectronic properties of photochromic compounds. This can influence their photochromism, fluorescence, and electrochemical properties (Liu, Pu, Zheng, Le, & Luo, 2007).

Organic Synthesis Applications

Catalytic Annulation Reactions

In organic synthesis, compounds like this compound can participate in catalytic annulation reactions, playing a role as intermediates in the synthesis of complex molecular structures, such as indenones and benzotropone (Miura & Murakami, 2005).

Preparation and Reaction with Isocyanates

The reaction of related compounds with isocyanates to produce addition products demonstrates the reactivity of these compounds in creating novel chemical structures (Yoshida et al., 1988).

Cyclization Reactions

Cyclization reactions involving acyloxy and other substituents on related compounds show their utility in synthesizing diverse organic compounds like flavones and quinolones (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Catalysis and Bioreduction

- Biocatalytic Reduction: Research has demonstrated the use of related trifluoromethylacetophenone derivatives in biocatalytic reduction, showing their potential as catalysts in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

properties

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-3-6-12(8-14)15(21)9-11-4-1-2-5-13(11)10-20/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFORLDRXUOUPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642332 |

Source

|

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-47-9 |

Source

|

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)